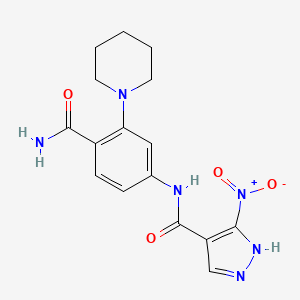![molecular formula C21H18N2O4 B7434067 N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been identified as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide involves the inhibition of specific enzymes, such as phosphodiesterase 10A (PDE10A) and phosphodiesterase 4D (PDE4D). These enzymes play a crucial role in various cellular processes, including signal transduction and gene expression. Inhibition of these enzymes by N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide leads to downstream effects that result in the therapeutic benefits observed in preclinical studies.
Biochemical and Physiological Effects:
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide for lab experiments is its high specificity for the target enzymes, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good stability, making it a reliable compound for experiments. However, one limitation is its relatively low potency compared to other inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the study of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide and its potential applications in other diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide is a multi-step process that involves the coupling of 3-carbamoylphenol with 4-bromoanisole to form an intermediate, which is then coupled with 5-hydroxy-2-methylbenzoic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes that are involved in these diseases, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13-5-8-16(24)12-19(13)21(26)23-15-6-9-17(10-7-15)27-18-4-2-3-14(11-18)20(22)25/h2-12,24H,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHAVGOCPGCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)

![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)